Cas no 82855-09-2 (5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol)

5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol structure
82855-09-2 structure
Product Name:5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
Numero CAS:82855-09-2
MF:C18H22O6
MW:334.363686084747
CID:988243
PubChem ID:9895264
Update Time:2025-04-20

5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
    • 5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
    • Combretastatin, (+-)
    • SCHEMBL19956
    • B817373-K284
    • CA 4DP;CA 4P;Combretastatin A4 disodium phosphate
    • 82855-09-2
    • NSC-600168
    • NSC348103
    • Combretastatin
    • NSC600168
    • CHEMBL151766
    • Benzeneethanol (9CI),4,5-trimethoxyphenyl)-
    • Combretastatin, (-)-
    • 7O62J06F18
    • COMBRETASTATIN [MI]
    • (-)-Combretastatin
    • DTXSID80897571
    • SCHEMBL19955
    • Benzeneethanol, 3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)-, (alphaR)-
    • UNII-7O62J06F18
    • Q5150954
    • 3-Hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol
    • NSC 348103
    • Benzeneethanol, 3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)-, (R)-
    • CHEMBL246600
    • BENZENEETHANOL, 3-HYDROXY-4-METHOXY-.ALPHA.-(3,4,5-TRIMETHOXYPHENYL)-, (R)-
    • LGZKGOGODCLQHG-CYBMUJFWSA-N
    • NSC-348103
    • (R)-(-)-Combretastatin
    • DB12596
    • NS00068689
    • Inchi: 1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m1/s1
    • Chiave InChI: LGZKGOGODCLQHG-CYBMUJFWSA-N
    • Sorrisi: O[C@@H](C1C=C(C(=C(C=1)OC)OC)OC)CC1C=CC(=C(C=1)O)OC

Proprietà calcolate

  • Massa esatta: 334.14163842g/mol
  • Massa monoisotopica: 334.14163842g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 7
  • Complessità: 351
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 77.4Ų

Proprietà sperimentali

  • Densità: 1.33
  • Punto di fusione: 130-131°
  • Rotazione specifica: D26 -8.51° (c = 1.41 in chloroform)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.